1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Isoxazole Ring:
- The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
-
Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced through electrophilic aromatic substitution, where a methoxybenzene derivative reacts with an appropriate electrophile under acidic conditions.
-
Formation of the Cyclopentanecarboxamide Moiety:
- The cyclopentanecarboxamide moiety is synthesized by reacting cyclopentanone with an amine derivative, followed by acylation to introduce the carboxamide group.
-
Final Coupling:
- The final step involves coupling the isoxazole derivative with the cyclopentanecarboxamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and the nucleophile of choice.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Uniqueness: 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDWWAIWUBBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.